molecular formula C10H9FO3 B7994955 Methyl 3-fluoro-5-methylbenzoylformate

Methyl 3-fluoro-5-methylbenzoylformate

Cat. No.: B7994955
M. Wt: 196.17 g/mol
InChI Key: GGLPTQCFQDFWNX-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-methylbenzoylformate (C${10}$H${9}$FO$_{3}$) is a methyl ester derivative of benzoylformic acid, featuring fluorine and methyl substituents at the 3- and 5-positions of the benzene ring, respectively. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties, influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group.

Properties

IUPAC Name

methyl 2-(3-fluoro-5-methylphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-6-3-7(5-8(11)4-6)9(12)10(13)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLPTQCFQDFWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Concentrated H2SO4\text{H}_{2}\text{SO}_{4} (0.5–1.0 equivalents)

  • Solvent : Anhydrous methanol or toluene

  • Temperature : Reflux (65–80°C)

  • Yield : 60–72%

A continuous flow reactor setup, as described in industrial protocols, enhances efficiency by maintaining precise temperature control and reducing side reactions. Post-reaction purification involves neutralization with sodium bicarbonate (NaHCO3\text{NaHCO}_{3}), followed by low-pressure distillation to isolate the ester (BP: 94–96°C at 2 mmHg\text{BP: 94–96°C at 2 mmHg}).

Data Table: Esterification Parameters

Starting MaterialCatalystSolventTemperature (°C)Yield (%)
3-Fluoro-5-methylbenzoic acidH2SO4\text{H}_{2}\text{SO}_{4}Methanol65–8060–72
3-Fluoro-5-methylbenzoic acidPTSAToluene100–12068–70

Nitration-Fluorination-Esterification Sequence

For substrates lacking pre-installed fluorine, a sequential nitration, fluorination, and esterification approach is employed. This method begins with 3-methylbenzoic acid, which undergoes nitration at position 5, followed by Balz-Schiemann fluorination to introduce fluorine at position 3.

Key Steps:

  • Nitration : Treatment with concentrated HNO3\text{HNO}_{3} in H2SO4\text{H}_{2}\text{SO}_{4} at –5°C introduces a nitro group at position 5.

  • Fluorination : Diazotization of the amino intermediate (from nitro reduction) with NaNO2/HCl\text{NaNO}_{2}/\text{HCl}, followed by thermal decomposition yields the fluoro derivative.

  • Esterification : As described in Section 1.

Challenges and Solutions

  • Regioselectivity : Nitration at position 5 is favored due to the directing effect of the methyl group.

  • Purification : Silica gel chromatography (petroleum ether/ethyl acetate) isolates intermediates.

Chlorination-Hydrolysis-Esterification Pathway

This method, adapted from methyl benzoylformate syntheses, involves chlorination of 2,2-dimethoxy-1-(3-methylphenyl)ethanone, followed by hydrolysis and esterification.

Reaction Mechanism

  • Chlorination : Dry chlorine gas is introduced to the ketone derivative in chlorobenzene at 105–120°C, replacing methoxy groups with chlorine.

  • Hydrolysis : Acidic hydrolysis (HCl\text{HCl}) converts the dichloride to benzoylformic acid.

  • Esterification : Methanol and SOCl2\text{SOCl}_{2} facilitate ester formation.

Industrial Scalability

  • Catalyst : 4-Methyl-2,6-di-tert-butylphenol minimizes radical side reactions.

  • Yield : 86–92% after rectification under vacuum.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Direct EsterificationSimple, scalableRequires pre-synthesized acid60–72
Nitration-Fluorination SequenceBuilds fluorinated backboneMulti-step, low overall yield (25–30%)25–30
Chlorination-HydrolysisHigh-yield, industrial applicabilityHazardous chlorine gas handling86–92
Continuous FlowRapid, safeExperimental, unoptimizedN/A

Optimization Strategies

  • Catalyst Screening : Ion-exchange resins (e.g., Amberlyst-15) reduce corrosion risks compared to H2SO4\text{H}_{2}\text{SO}_{4}.

  • Solvent-Free Esterification : Microwave-assisted reactions minimize solvent use and improve energy efficiency.

  • In Situ Acid Generation : SOCl2\text{SOCl}_{2} in methanol generates HCl, streamlining esterification .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 3-fluoro-5-methylbenzoylformate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction of this compound can yield alcohols or aldehydes, depending on the reducing agent used. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

  • Substitution: : The fluorine atom in the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions. This reaction often requires a catalyst or a strong base to activate the fluorine for substitution.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles like NH3 or RSH in the presence of a base like NaOH or a catalyst like Pd/C.

Major Products

    Oxidation: 3-fluoro-5-methylbenzoic acid, 3-fluoro-5-methylbenzaldehyde.

    Reduction: 3-fluoro-5-methylbenzyl alcohol, 3-fluoro-5-methylbenzaldehyde.

    Substitution: 3-amino-5-methylbenzoylformate, 3-mercapto-5-methylbenzoylformate.

Scientific Research Applications

Methyl 3-fluoro-5-methylbenzoylformate has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases.

  • Medicine: : It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

  • Industry: : In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which methyl 3-fluoro-5-methylbenzoylformate exerts its effects depends on the specific application. In enzymatic reactions, it may act as a substrate for esterases, undergoing hydrolysis to form the corresponding acid and alcohol. In oxidation reactions, it can be converted to more reactive intermediates that participate in further chemical transformations.

Molecular Targets and Pathways

    Enzymes: Esterases, oxidoreductases.

    Pathways: Hydrolysis, oxidation-reduction, nucleophilic substitution.

Comparison with Similar Compounds

Ethyl 3-Fluoro-5-Methylbenzoylformate

  • Key Data: Property Methyl 3-Fluoro-5-Methylbenzoylformate Ethyl 3-Fluoro-5-Methylbenzoylformate Molecular Formula C${10}$H${9}$FO$_{3}$ C${11}$H${11}$FO$_{3}$ Molecular Weight (g/mol) 196.18 210.21 CAS Number Not explicitly provided 1121583-51-4

The ethyl variant’s higher molecular weight and longer alkyl chain may enhance solubility in non-polar solvents but reduce reactivity in ester hydrolysis reactions compared to the methyl analog.

Ethyl 3-Chloro-5-Fluorobenzoylformate

  • Synthesis and Reactivity: The chloro-fluoro analog’s SMILES notation (CCOC(=O)C(=O)C1=CC(=CC(=C1)Cl)F) highlights its structural similarity, but the chlorine atom may confer distinct reactivity in cross-coupling or nucleophilic substitution reactions .
  • Key Data: Property this compound Ethyl 3-Chloro-5-Fluorobenzoylformate Molecular Formula C${10}$H${9}$FO$_{3}$ C${10}$H${8}$ClFO$_{3}$ Molecular Weight (g/mol) 196.18 230.62 CAS Number Not explicitly provided 845790-57-0

The chloro derivative’s higher molecular weight and electronegative substituent may enhance thermal stability but reduce bioavailability compared to the methyl-substituted compound.

Methyl 3-Fluoro-5-Formylbenzoate

  • Functional Group Variation : Replaces the benzoylformate group with a formyl moiety (C${9}$H${7}$FO$_{3}$), shifting reactivity toward aldehyde-specific reactions (e.g., nucleophilic additions).
  • Applications : Likely serves as a precursor for Schiff base formation or coordination chemistry, diverging from the benzoylformate’s role in acyl transfer reactions .
  • Key Data: Property this compound Methyl 3-Fluoro-5-Formylbenzoate Molecular Formula C${10}$H${9}$FO$_{3}$ C${9}$H${7}$FO$_{3}$ Molecular Weight (g/mol) 196.18 182.15 CAS Number Not explicitly provided 1393561-99-3

The formyl derivative’s lower molecular weight and aldehyde functionality make it more reactive toward oxidation but less stable under basic conditions compared to the benzoylformate ester.

Research Findings and Implications

  • Substituent Effects: Fluorine vs. Methyl vs. Ethyl Ester: The methyl ester’s shorter chain may enhance crystallinity and purity in synthetic processes, whereas the ethyl analog’s increased lipophilicity could improve membrane permeability in biological systems .
  • Discontinuation Trends : The discontinued status of Ethyl 3-fluoro-5-methylbenzoylformate and related esters suggests challenges in scalability or regulatory compliance, urging researchers to explore alternative synthetic routes or substitutes .

Biological Activity

Methyl 3-fluoro-5-methylbenzoylformate is a fluorinated aromatic compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₉H₉O₃F
  • Molecular Weight : 180.17 g/mol
  • CAS Number : 1314928-17-0

The compound is characterized by a fluorine atom attached to the aromatic ring, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological macromolecules, such as enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity to these targets, leading to various biological effects.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can modulate receptor signaling pathways, impacting cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects against various pathogens.
  • Anticancer Activity : Investigations into its anticancer properties have shown promise, with some studies indicating that it may induce apoptosis in cancer cells through specific signaling pathways.
  • Pharmacological Applications : Its unique structural features make it a candidate for drug development, particularly in designing therapeutic agents with improved efficacy and reduced side effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth,
AnticancerInduction of apoptosis in cancer cells,
Enzyme InhibitionModulation of metabolic enzymes,

Case Study: Anticancer Activity

A study investigated the anticancer effects of this compound on human cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This suggests a potential mechanism where the compound triggers programmed cell death in malignant cells, highlighting its therapeutic potential in oncology.

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition zones in agar diffusion tests, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents.

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